2-Fluoro-4-methoxy-N-methylaniline
Overview
Description
2-Fluoro-4-methoxy-N-methylaniline is an aniline derivative . It is used in the preparation of various compounds such as 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3- (2-fluoro-4-methylphenyl)-propan-1-ol .
Synthesis Analysis
The synthesis of this compound involves various processes. For instance, it can be synthesized from 2-Fluoroaniline and Dimethyl carbonate . It is also used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula FC6H3(CH3)NH2 . The molecular weight is 125.14 .Chemical Reactions Analysis
This compound is used in various chemical reactions. For example, it is used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3- (2-fluoro-4-methylphenyl)-propan-1-ol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 70-71 °C/7 mmHg (lit.), a density of 1.108 g/mL at 25 °C (lit.), and a refractive index n20/D 1.533 (lit.) .Scientific Research Applications
Analytical Chemistry Applications
2-Fluoro-4-methoxy-N-methylaniline has been explored for its utility in analytical chemistry, particularly in enhancing detection methods. For instance, it has been used as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This application allows for the selective and rapid detection of thiols, offering a methodological advantage in pharmaceutical analyses (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Polymer Science and Material Chemistry
Research in polymer science has examined the influence of ortho substituents, like those in this compound, on the properties of polyaniline derivatives. These studies contribute to understanding the electronic and structural characteristics of conducting polymers, which are crucial for developing advanced materials (Gruger, Novak, Regis, & Colomban, 1994).
Environmental Toxicology
In environmental science, this compound has been assessed for its toxicological impact. Metabonomic studies using NMR spectroscopy identified changes in endogenous metabolite profiles in earthworms exposed to this compound, suggesting potential environmental risks and helping to elucidate the compound's mechanism of action in non-target organisms (Bundy et al., 2002).
Synthesis of Novel Compounds
Finally, this compound serves as a precursor in the synthesis of novel compounds, demonstrating its versatility in organic synthesis. For example, it has been utilized in the development of new fluorophore compounds with potential applications in bioimaging and sensors, indicating its broader implications in both chemical synthesis and biomedical research (Uchiyama et al., 2006).
Safety and Hazards
2-Fluoro-4-methoxy-N-methylaniline is considered hazardous. It is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity -Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and use only non-sparking tools .
Properties
IUPAC Name |
2-fluoro-4-methoxy-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQWAHHRMXIKSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666664 | |
Record name | 2-Fluoro-4-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502435-30-5 | |
Record name | 2-Fluoro-4-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40666664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.